molecular formula C11H8F2N2O B11811210 4-(Difluoromethoxy)-5-phenylpyrimidine

4-(Difluoromethoxy)-5-phenylpyrimidine

Cat. No.: B11811210
M. Wt: 222.19 g/mol
InChI Key: CWDBFMXEGORHOQ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-5-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group and a phenyl group attached to the pyrimidine ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-5-phenylpyrimidine typically involves the introduction of the difluoromethoxy group into the pyrimidine ring. One common method is the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to 4-(difluoromethoxy)aniline, which can be further reacted to form the desired pyrimidine compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield, low cost, and minimal environmental impact. The use of continuous flow methods and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-5-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with hydrazine.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(Difluoromethoxy)-5-phenylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-5-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or phosphodiesterases, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isocyanate
  • N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide

Uniqueness

4-(Difluoromethoxy)-5-phenylpyrimidine is unique due to the presence of both the difluoromethoxy and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

4-(difluoromethoxy)-5-phenylpyrimidine

InChI

InChI=1S/C11H8F2N2O/c12-11(13)16-10-9(6-14-7-15-10)8-4-2-1-3-5-8/h1-7,11H

InChI Key

CWDBFMXEGORHOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2OC(F)F

Origin of Product

United States

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